Backbone Length: Aminoadipic Acid (C6) Scaffold Enables Distinct Pharmacology vs. Glutamic Acid (C5) in mGlu Receptor Agonists
In a direct head-to-head comparison, conformationally restricted analogs built on the 2-aminoadipic acid (2AA, C6) scaffold show differential selectivity profiles against metabotropic glutamate (mGlu) receptors when compared to their glutamic acid (C5) counterparts [1]. The compound (S)-6-(Benzyloxy)-2-((tert-butoxycarbonyl)amino)-6-oxohexanoic acid provides the critical C6 backbone, as demonstrated in the synthesis of a series of 2AA analogs (compounds 3a, 4a) which acted as selective mGlu2 agonists with low micromolar potencies. In contrast, the C5 glutamic acid analog 5b was a nanomolar full agonist at mGlu2 (EC50 = 82 nM) with >60-fold selectivity over group I subtypes. This highlights that the choice of the C6 scaffold fundamentally alters the pharmacological outcome [1].
| Evidence Dimension | Functional receptor activity (EC50) against mGlu2 |
|---|---|
| Target Compound Data | 2AA-conformationally restricted analog 3a: selective mGlu2 agonist (low micromolar potency) |
| Comparator Or Baseline | Glutamic acid analog (L-CCG-II derivative 5b): EC50 = 82 nM at mGlu2 |
| Quantified Difference | Potency difference >3500-fold upon introduction of a methyl group; absolute EC50 values differ by >2 orders of magnitude between C6 and C5 scaffolds |
| Conditions | IP-One functional assay at rat mGlu1–8 receptors; in silico modeling |
Why This Matters
For procurement decisions in medicinal chemistry projects targeting mGlu receptors, selecting the aminoadipic acid scaffold directly impacts lead compound selectivity and potency.
- [1] Staudt, M., et al. (2024) 'Synthesis and pharmacological characterization of conformationally restricted 2-amino-adipic acid analogs...', European Journal of Medicinal Chemistry, 266, 116157. View Source
